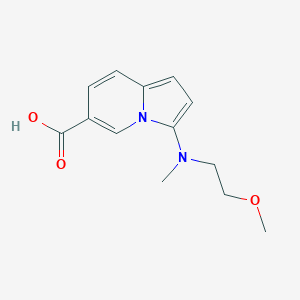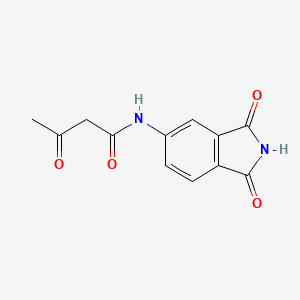![molecular formula C9H9N5O2S B11866562 2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide CAS No. 95336-91-7](/img/structure/B11866562.png)
2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a sulfonamide group attached to the imidazo[4,5-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyano-3H-imidazo[4,5-b]pyridine with dimethylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted sulfonamides
Wissenschaftliche Forschungsanwendungen
2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is also studied for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-3H-imidazo[4,5-b]pyridine: Lacks the dimethylamino and sulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.
N,N-Dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide: Lacks the cyano group, which may affect its electronic properties and reactivity.
3H-Imidazo[4,5-b]pyridine-3-sulfonamide: Lacks both the cyano and dimethylamino groups, resulting in different chemical and biological properties.
Uniqueness
The presence of the cyano, dimethylamino, and sulfonamide groups in 2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide imparts unique electronic and steric properties to the compound. These functional groups enhance its reactivity and enable it to participate in a wide range of chemical reactions. Additionally, the compound’s structure allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and drug discovery .
Eigenschaften
CAS-Nummer |
95336-91-7 |
|---|---|
Molekularformel |
C9H9N5O2S |
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
2-cyano-N,N-dimethylimidazo[4,5-b]pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H9N5O2S/c1-13(2)17(15,16)14-8(6-10)12-7-4-3-5-11-9(7)14/h3-5H,1-2H3 |
InChI-Schlüssel |
GCEGMVUZOAGFNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N1C(=NC2=C1N=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)




